3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known to exhibit a wide range of biological activities and are commonly used in medicinal chemistry . They have been found to be effective as CDK2 inhibitors, which makes them appealing for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, triazolo[1,5-a]pyrimidines were obtained as a result of the interaction of amitrole or guanazole with the corresponding dicarbonyl compounds . The reaction proceeded mildly and regioselectively and included boiling the reagents in dimethylformamide for an hour .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- has a molecular weight of 150.1380 .Applications De Recherche Scientifique
Novel Tandem Cyclization Processes
A study by Gulevskaya et al. (2010) explored the tandem cyclization of condensed 2,3-dialkynylpyrazines, resulting in [1,2,3]triazolo[1′,5′;1,2]pyrido[3,4-b]pyrazines. This process involves a 1,3-dipolar cycloaddition followed by an intramolecular nucleophilic addition, showcasing a method for synthesizing complex heterocyclic compounds which could be related to the synthesis pathways of compounds like the one (Gulevskaya et al., 2010).
Synthesis and Activity of Bicyclic Derivatives
Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating their potential as 5-HT2 antagonists. This research provides insight into how modifications of bicyclic derivatives can impact biological activity, relevant to the development of novel compounds with specific target interactions (Watanabe et al., 1992).
Versatile Binding Behavior of Heterocyclic Compounds
The study by Maldonado et al. (2009) on the versatile binding behavior of dimethyl-triazolo-pyrimidin-dionato with divalent cations highlights the complex interactions and potential for developing coordination compounds. This research underscores the structural flexibility and potential applications of heterocyclic compounds in material science and catalysis (Maldonado et al., 2009).
Catalyst-Free Synthesis Techniques
A protocol for the catalyst-free synthesis of pyrimido[1,2,4]triazolo[1,5-a]pyrimidine derivatives by Karami et al. (2015) emphasizes advancements in green chemistry. Such environmentally friendly synthesis methods are crucial for sustainable development in chemical research, possibly applicable to synthesizing compounds similar to the one mentioned (Karami et al., 2015).
Antimicrobial Evaluation of Fluoroquinolones
Research by Prasad et al. (2017) on synthesizing new fluoroquinolones analogs under conventional and microwave irradiation conditions, with a focus on their antimicrobial activity, highlights the importance of novel synthesis methods and the potential for developing compounds with specific biological activities (Prasad et al., 2017).
Mécanisme D'action
Orientations Futures
The future directions in the research of similar compounds involve the synthesis of novel derivatives and the investigation of their biological activities . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
Propriétés
IUPAC Name |
3-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O3/c1-11-9-12(2)29-20(23-11)25-17(26-29)19(31)27-7-5-14(6-8-27)28-18(30)15-10-13(22)3-4-16(15)24-21(28)32/h3-4,9-10,14H,5-8H2,1-2H3,(H,24,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEIGAKEQGNVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CC(=C5)F)NC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.